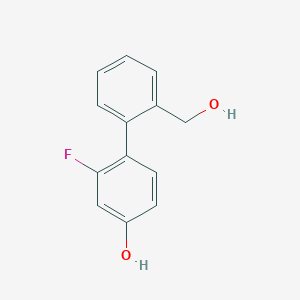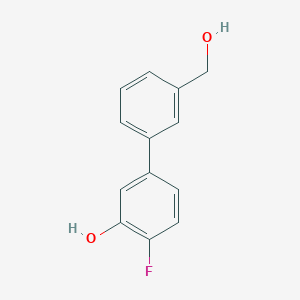
2-Fluoro-4-(2-hydroxymethylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4-(2-hydroxymethylphenyl)phenol (95%) is a phenolic compound that is widely used in the scientific research field. It is a highly versatile compound, with a variety of applications and potential uses.
Aplicaciones Científicas De Investigación
2-Fluoro-4-(2-hydroxymethylphenyl)phenol (95%) has a variety of scientific research applications. It can be used in the synthesis of a number of compounds, including 2-fluoro-4-hydroxymethylphenol derivatives, which can be used as potential anti-inflammatory agents. It can also be used in the synthesis of a number of other compounds, including 2-fluoro-4-hydroxymethylphenol derivatives, which can be used as potential anti-cancer agents. Additionally, it can be used in the synthesis of a variety of other compounds, including 2-fluoro-4-hydroxymethylphenol derivatives, which can be used as potential anti-bacterial agents.
Mecanismo De Acción
2-Fluoro-4-(2-hydroxymethylphenyl)phenol (95%) is believed to act as an antioxidant and anti-inflammatory agent. It is believed to interact with a number of enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. It is also believed to interact with a number of other enzymes, including lipoxygenase (LOX), which is involved in the production of leukotrienes, which are pro-inflammatory mediators. Additionally, it is believed to interact with a number of other enzymes, including nitric oxide synthase (NOS), which is involved in the production of nitric oxide, which is an important mediator of inflammation.
Biochemical and Physiological Effects
2-Fluoro-4-(2-hydroxymethylphenyl)phenol (95%) is believed to have a number of biochemical and physiological effects. It is believed to have anti-inflammatory, anti-oxidant, and anti-bacterial effects. Additionally, it is believed to have anti-cancer and anti-allergy effects. It is also believed to have a number of other effects, including the modulation of the immune system, the regulation of cell death, and the inhibition of tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Fluoro-4-(2-hydroxymethylphenyl)phenol (95%) has a number of advantages and limitations when used in lab experiments. One of the main advantages is that it is a relatively safe compound, with a low toxicity level. Additionally, it is relatively easy to synthesize and has a wide range of potential applications. However, it is important to note that the compound is unstable and may degrade over time. Additionally, it is important to note that the compound may interact with other compounds, and should be used with caution.
Direcciones Futuras
There are a number of potential future directions for 2-Fluoro-4-(2-hydroxymethylphenyl)phenol (95%). One potential direction is the development of new synthetic methods for the synthesis of the compound. Additionally, further research could be conducted to explore the potential therapeutic applications of the compound, such as its potential anti-cancer and anti-allergy effects. Furthermore, further research could be conducted to explore the potential biochemical and physiological effects of the compound. Finally, further research could be conducted to explore the potential interactions of the compound with other compounds, as well as the potential degradation of the compound over time.
Métodos De Síntesis
2-Fluoro-4-(2-hydroxymethylphenyl)phenol (95%) can be synthesized from the reaction of 2-fluoro-4-hydroxybenzaldehyde with 2-hydroxymethyl-4-fluorophenol in the presence of a base. The reaction is conducted in a sealed flask at a temperature of 100-120°C for 1-2 hours. The reaction mixture is then cooled and filtered, and the product is isolated and purified.
Propiedades
IUPAC Name |
2-fluoro-4-[2-(hydroxymethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-12-7-9(5-6-13(12)16)11-4-2-1-3-10(11)8-15/h1-7,15-16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNQIOWEXUJLSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC(=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684137 |
Source


|
| Record name | 3-Fluoro-2'-(hydroxymethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261997-32-3 |
Source


|
| Record name | 3-Fluoro-2'-(hydroxymethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














